



Technical Support Center: Optimizing Invasin-Mediated Infection Assays

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Compound of Interest		
Compound Name:	invasin	
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This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **invasin**-mediated infection assays. The following information is intended to help optimize experimental conditions and address common issues encountered during the quantification of bacterial invasion.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an invasin-mediated infection assay?

A1: **Invasin**-mediated infection assays are designed to quantify the entry of bacteria expressing the **invasin** protein into host eukaryotic cells. The **invasin** protein, commonly found in pathogenic Yersinia species, binds with high affinity to β 1-integrin receptors on the surface of host cells.[1][2][3] This interaction triggers a signaling cascade that leads to the rearrangement of the host cell's cytoskeleton and subsequent engulfment of the bacterium.[3][4] The most common method for quantifying this process is the gentamicin protection assay.[5]

Q2: What is a gentamicin protection assay?

A2: The gentamicin protection assay is a widely used method to quantify the number of bacteria that have successfully invaded host cells.[5] It relies on the principle that gentamicin, an aminoglycoside antibiotic, cannot efficiently penetrate the membrane of eukaryotic cells.[5] [6] Therefore, after an initial incubation period allowing for bacterial invasion, gentamicin is added to the cell culture medium to kill any extracellular bacteria.[5][7] The host cells are then lysed to release the internalized bacteria, which are subsequently plated on growth media to







determine the number of colony-forming units (CFUs). This allows for a quantitative measure of invasion efficiency.

Q3: What is Multiplicity of Infection (MOI) and why is it critical?

A3: Multiplicity of Infection (MOI) is the ratio of infectious agents (in this case, bacteria) to the number of host cells in a given culture.[8][9] It is a critical parameter to optimize as it directly influences the outcome of the infection assay. A low MOI may result in an insufficient number of invasion events to be accurately quantified, while an excessively high MOI can lead to cytotoxicity, altered host cell signaling, and potentially misleading results due to the saturation of host cell receptors.

Q4: What is the optimal host cell density for an invasin-mediated infection assay?

A4: The optimal host cell density is crucial for a successful invasion assay. Cells should be seeded to reach a specific confluency at the time of infection. A cell confluency of 70-80% is often recommended as the cells are in a logarithmic growth phase and are physiologically active. Over-confluent or sparse cell monolayers can lead to variability in invasion efficiency. It is essential to determine the optimal seeding density for each cell line empirically.

Q5: Which host cell lines are suitable for **invasin**-mediated infection assays?

A5: Cell lines that express β1-integrins on their surface are suitable for these assays. Commonly used cell lines include HEp-2 (human epidermoid carcinoma), HeLa (human cervical adenocarcinoma), and CHO (Chinese hamster ovary) cells, provided they express the appropriate integrin receptors.[5][9][10]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Solution
Low Invasion Efficiency	Suboptimal MOI: The ratio of bacteria to host cells is too low.	Empirically determine the optimal MOI by testing a range of MOIs (e.g., 10, 50, 100, 150).[8][11]
Low Invasin Expression: The bacterial strain is not expressing sufficient levels of invasin.	Ensure appropriate bacterial culture conditions (e.g., temperature) that promote invasin expression.[9]	
Host Cell Confluency: Cell monolayer is too sparse or over-confluent.	Optimize cell seeding density to achieve 70-80% confluency at the time of infection.	
Bacterial Motility: Some Yersinia strains require motility to efficiently contact and invade host cells.[12]	If using a non-motile strain, consider a brief, low-speed centrifugation step after adding bacteria to the cells to facilitate contact.[12]	_
Presence of Other Adhesins: Other bacterial surface proteins, like YadA, can influence invasion efficiency, sometimes in a temperature- dependent manner.[9][13]	Be aware of the expression patterns of other virulence factors in your bacterial strain and how they might interact with invasin-mediated entry.	-
High Variability Between Replicates	Inconsistent Cell Seeding: Uneven distribution of host cells across wells.	Ensure thorough mixing of the cell suspension before seeding and use appropriate pipetting techniques to ensure a uniform cell monolayer.
Inconsistent Bacterial Inoculum: Variation in the number of bacteria added to each well.	Accurately determine the bacterial concentration (e.g., by measuring OD600 and plating serial dilutions) before infecting the host cells.	



Incomplete Removal of Extracellular Bacteria: Gentamicin concentration or incubation time is insufficient.	Optimize the gentamicin concentration (e.g., 50-100 µg/mL) and incubation time (e.g., 1-2 hours) to ensure all extracellular bacteria are killed. [7][14]	
High Host Cell Death	High MOI: An excessive number of bacteria can be toxic to the host cells.	Reduce the MOI to a level that allows for efficient invasion without causing significant host cell detachment or lysis.
Contamination: Bacterial or fungal contamination of the cell culture.	Regularly check cell cultures for contamination and maintain sterile techniques.	
Prolonged Incubation: Extended incubation times can lead to nutrient depletion and accumulation of toxic byproducts.	Optimize the infection and gentamicin treatment times.	_

Experimental Protocols Optimizing Cell Seeding Density

- Cell Culture: Culture your chosen host cell line (e.g., HEp-2) in the appropriate growth medium.
- Seeding: Seed the cells into a 24-well plate at a range of densities (e.g., 2.5 x 10⁴, 5 x 10⁴, 1 x 10⁵, 2 x 10⁵ cells/well).
- Incubation: Incubate the plate for 24-48 hours, or until the wells with the highest seeding density are near 100% confluency.
- Microscopy: Observe the cell monolayers under a microscope and determine the seeding density that results in 70-80% confluency at the desired time of infection. This will be your optimal seeding density for subsequent invasion assays.



Gentamicin Protection Assay for Invasin-Mediated Invasion

Materials:

- Host cells (e.g., HEp-2) at 70-80% confluency in a 24-well plate
- Yersinia strain expressing invasin
- Bacterial growth medium (e.g., LB broth)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Gentamicin solution (e.g., 10 mg/mL stock)
- Triton X-100 (1% v/v in PBS)
- Agar plates for bacterial culture

Procedure:

- Bacterial Preparation:
 - Inoculate the Yersinia strain into growth medium and grow overnight at the appropriate temperature to induce invasin expression (e.g., 26°C).
 - The next day, subculture the bacteria and grow to the mid-logarithmic phase.
 - Harvest the bacteria by centrifugation, wash with PBS, and resuspend in cell culture medium without antibiotics.
 - Determine the bacterial concentration by measuring the optical density at 600 nm (OD600)
 and plate serial dilutions to confirm the CFU/mL.
- Infection of Host Cells:



- Wash the host cell monolayers twice with sterile PBS.
- Add fresh, pre-warmed cell culture medium without antibiotics to each well.
- Add the prepared bacterial suspension to the wells at the desired MOI (e.g., 10, 50, or 100).
- To synchronize the infection, you can centrifuge the plate at a low speed (e.g., 200 x g) for
 5 minutes.[8]
- Incubate the plate at 37°C in a 5% CO2 incubator for a defined period (e.g., 30-90 minutes) to allow for bacterial invasion.

• Gentamicin Treatment:

- After the infection period, aspirate the medium containing the bacteria.
- Wash the monolayers three times with PBS to remove non-adherent bacteria.
- Add pre-warmed cell culture medium containing gentamicin (e.g., 50-100 μg/mL) to each well.
- Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to kill all extracellular bacteria.
- Quantification of Internalized Bacteria:
 - Aspirate the gentamicin-containing medium and wash the monolayers three times with PBS.
 - Lyse the host cells by adding a solution of 1% Triton X-100 in PBS to each well and incubating for 5-10 minutes at room temperature. Pipette up and down to ensure complete lysis.
 - Collect the lysates and prepare serial dilutions in PBS.
 - Plate the dilutions onto appropriate agar plates and incubate overnight at the optimal growth temperature for the bacteria.



• The following day, count the colonies to determine the number of CFUs, which represents the number of internalized bacteria.

Data Presentation

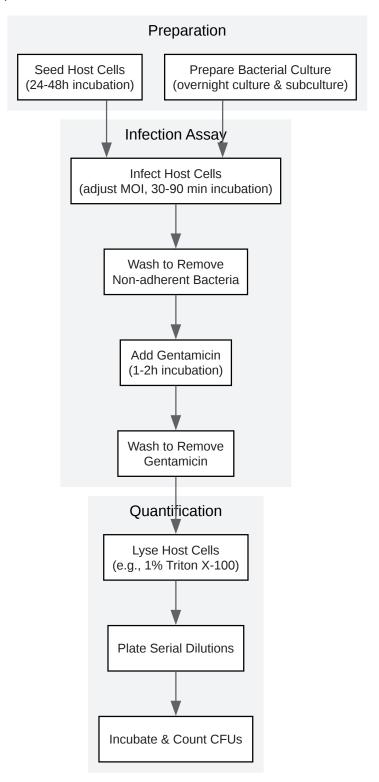
Table 1: Recommended Starting Conditions for Invasin-Mediated Infection Assays

Parameter	Recommended Range	Notes
Host Cell Confluency	70-80%	Should be empirically determined for each cell line.
Multiplicity of Infection (MOI)	10 - 150	Highly dependent on the bacterial strain and host cell line.[8][11]
Infection Time	30 - 90 minutes	Longer times may increase invasion but also risk host cell death.
Gentamicin Concentration	50 - 100 μg/mL	Should be sufficient to kill all extracellular bacteria without affecting intracellular bacteria. [7][14]
Gentamicin Incubation Time	1 - 2 hours	Prolonged exposure can lead to the death of intracellular bacteria.[6]

Visualizations



Experimental Workflow for Invasin-Mediated Infection Assay



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Caption: Workflow for a typical **invasin**-mediated infection assay.



Invasin-Integrin Signaling Pathway Yersinia Invasin Binds **β1 Integrin Receptor** Recruits & Activates FAK (Focal Adhesion Kinase) . Activates **Src Kinase** Signals to Signals to Actin Cytoskeleton (Actin, Talin, Vinculin) Rearrangement Leads to

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Bacterial Uptake

Caption: Signaling cascade initiated by **invasin** binding to $\beta 1$ integrin.

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